molecular formula C24H29FO5 B12105564 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione

21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione

Cat. No.: B12105564
M. Wt: 416.5 g/mol
InChI Key: XJMVBEOHQFYGJY-UHFFFAOYSA-N
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Description

21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione, also known by its chemical formula C24H29FO5 , belongs to the class of steroids . It is a synthetic compound with interesting pharmacological properties.

Preparation Methods

a. Synthetic Routes

The synthesis of this compound involves several steps. One common route starts with the precursor 9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione . Acetylation of the hydroxyl group at position 21 yields 21-acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione.

b. Reaction Conditions

The acetylation reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The reaction occurs under acidic conditions, often catalyzed by a Lewis acid such as pyridine or DMAP (4-dimethylaminopyridine).

c. Industrial Production

In industry, large-scale production of this compound may involve optimized synthetic routes, purification steps, and quality control measures.

Chemical Reactions Analysis

21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione can undergo various reactions:

    Oxidation: Oxidation of the hydroxyl group at position 11β can lead to the formation of ketones or other functional groups.

    Reduction: Reduction of the double bond at position 16 yields the corresponding saturated compound.

    Substitution: Substitution reactions can occur at various positions, affecting the compound’s biological activity.

Common reagents include oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

This compound finds applications in:

    Medicine: It may serve as a starting material for the synthesis of corticosteroids used in anti-inflammatory and immunosuppressive therapies.

    Chemical Research: Researchers study its reactivity and derivatives to understand steroid chemistry.

    Industry: It contributes to the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The exact mechanism of action depends on the specific context. As a steroid, it likely interacts with cellular receptors (e.g., glucocorticoid receptors) and modulates gene expression. Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

While 21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione shares structural features with other steroids, its unique combination of functional groups sets it apart. Similar compounds include prednisolone , dexamethasone , and hydrocortisone .

Biological Activity

21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione, also known as a derivative of betamethasone, is a synthetic corticosteroid with significant biological activity. This compound is primarily utilized in pharmacological applications due to its potent anti-inflammatory and immunosuppressive properties. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula: C₂₄H₂₉FO₅
  • Molecular Weight: 416.48 g/mol
  • CAS Number: 1526-69-8
  • Appearance: Typically appears as a white to off-white powder.

The biological activity of 21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione is primarily attributed to its role as a glucocorticoid. The mechanism involves:

  • Glucocorticoid Receptor Activation: The compound binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression.
  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune responses.
  • Inhibition of Cell Proliferation: The compound suppresses the proliferation of various immune cells, including lymphocytes and macrophages.

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Activity Description
Anti-inflammatoryReduces inflammation by inhibiting cytokine production and immune cell activation.
ImmunosuppressiveSuppresses immune responses, making it useful in autoimmune conditions.
AntiproliferativeInhibits the growth of certain cancer cells and lymphocytes.
Metabolic EffectsInfluences glucose metabolism and fat distribution in the body.

Therapeutic Applications

21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione is utilized in various therapeutic contexts:

  • Autoimmune Diseases: Effective in conditions like rheumatoid arthritis and lupus due to its immunosuppressive properties.
  • Allergic Reactions: Used in managing severe allergic reactions and asthma exacerbations.
  • Dermatological Conditions: Applied topically for skin disorders such as eczema and psoriasis.
  • Oncology: Investigated for its potential use in cancer therapies due to its antiproliferative effects.

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

  • Study on Rheumatoid Arthritis: A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in joint swelling and pain relief when treated with this corticosteroid compared to placebo controls.
  • Asthma Management: Research indicated that patients using inhaled formulations containing this compound experienced fewer asthma attacks and reduced reliance on rescue medications.
  • Dermatological Applications: A randomized controlled trial showed that topical application led to rapid improvement in psoriasis symptoms with minimal side effects.

Properties

Molecular Formula

C24H29FO5

Molecular Weight

416.5 g/mol

IUPAC Name

[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C24H29FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,17-18,20,29H,5-6,9,11-12H2,1-4H3

InChI Key

XJMVBEOHQFYGJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)COC(=O)C

Origin of Product

United States

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